![molecular formula C30H55O4- B14353937 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate CAS No. 92077-84-4](/img/structure/B14353937.png)
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate is an organic compound characterized by its unique structure, which includes a long alkyl chain and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate typically involves the esterification of pentadec-4-enoic acid with tetradecyloxycarbonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters or amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of lipid metabolism and membrane biology due to its long alkyl chain.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl group can participate in nucleophilic addition and substitution reactions, making it a versatile intermediate in organic synthesis. The long alkyl chain also allows for interactions with lipid bilayers and other hydrophobic environments, influencing its behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Pentadec-4-enoic acid: Similar structure but lacks the tetradecyloxycarbonyl group.
Tetradecyloxycarbonyl chloride: Used as a reagent in the synthesis of 3-[(Tetradecyloxy)carbonyl]pentadec-4-enoate.
Other long-chain esters: Compounds with similar long alkyl chains and ester functionalities.
Uniqueness
This compound is unique due to its combination of a long alkyl chain and a reactive carbonyl group, making it a valuable compound in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its versatility and importance.
Properties
CAS No. |
92077-84-4 |
|---|---|
Molecular Formula |
C30H55O4- |
Molecular Weight |
479.8 g/mol |
IUPAC Name |
3-tetradecoxycarbonylpentadec-4-enoate |
InChI |
InChI=1S/C30H56O4/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-34-30(33)28(27-29(31)32)25-23-21-19-17-14-12-10-8-6-4-2/h23,25,28H,3-22,24,26-27H2,1-2H3,(H,31,32)/p-1 |
InChI Key |
HNAGYWNECFSDRR-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C(CC(=O)[O-])C=CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


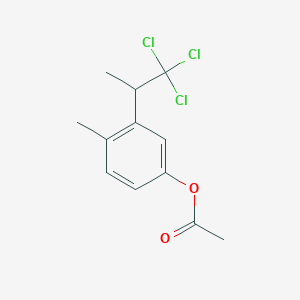

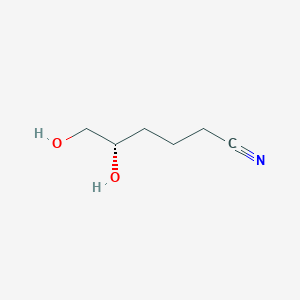

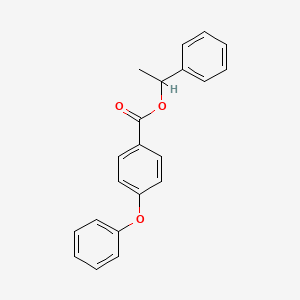
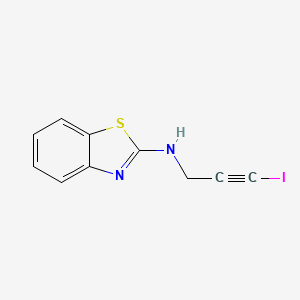
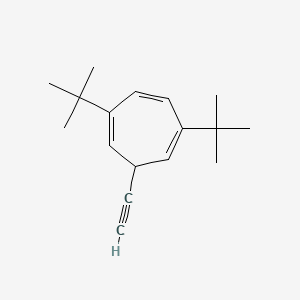
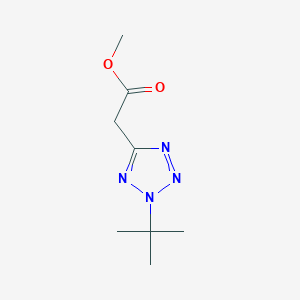


![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)

![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)

